N-butyl-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-amine

Blood-Brain Barrier Penetration Computational ADMET Medicinal Chemistry

N-butyl-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-amine (CAS 421569-58-6) is a synthetically derived heterocyclic compound belonging to the thieno[2,3-d]pyrimidine class, which are known purine bioisosteres. Its core scaffold has been investigated for dual inhibition of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), with certain derivatives demonstrating potent anticancer activity against the MCF-7 breast cancer cell line.

Molecular Formula C15H21N3S
Molecular Weight 275.4 g/mol
Cat. No. B10882936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-butyl-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-amine
Molecular FormulaC15H21N3S
Molecular Weight275.4 g/mol
Structural Identifiers
SMILESCCCCNC1=C2C3=C(CCCCC3)SC2=NC=N1
InChIInChI=1S/C15H21N3S/c1-2-3-9-16-14-13-11-7-5-4-6-8-12(11)19-15(13)18-10-17-14/h10H,2-9H2,1H3,(H,16,17,18)
InChIKeyXPCSXEWHNDZYHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Butyl-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-amine: A Structurally Distinct Kinase-Targeting Scaffold for Oncology Research


N-butyl-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-amine (CAS 421569-58-6) is a synthetically derived heterocyclic compound belonging to the thieno[2,3-d]pyrimidine class, which are known purine bioisosteres [1]. Its core scaffold has been investigated for dual inhibition of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), with certain derivatives demonstrating potent anticancer activity against the MCF-7 breast cancer cell line [2]. The compound's specific N-butyl substitution on the 4-amine position of the cyclohepta-fused scaffold differentiates it from other analogs and is hypothesized to influence target binding and pharmacokinetic properties.

ScaffoldDual EGFR/VEGFR-2 inhibition research scaffold
CNSPredicted CNS permeability profile supports brain tumor research models
PathwayPatent-associated GnRH antagonist pathway hypothesis
SelectivityComputational selectivity optimization reference

Why N-Butyl Specificity Matters: Avoiding the Pitfalls of In-Class Substitution in Cyclohepta-Thienopyrimidine Research


In the cyclohepta[4,5]thieno[2,3-d]pyrimidine series, small structural modifications at the C-4 position lead to drastic variations in biological activity, target selectivity, and pharmacokinetic profiles [1]. The class is characterized by broad potential, but individual analogs exhibit unpredictable performance; for instance, the most potent dual EGFR/VEGFR-2 inhibitor in one series (compound 5f) was 1.73-fold more active than the clinical drug erlotinib, while structurally similar congeners showed moderate to no activity [2]. Therefore, substituting the N-butyl derivative with a generic '4-amino' or differently substituted analog without validating comparable efficacy, selectivity, and ADMET properties introduces substantial risk of project failure and procurement of an inactive compound.

N-butyl substitution impacts lipophilicity and target engagement; unsubstituted or differently substituted analogs may show divergent activity profiles and selectivity.
Class-level SAR is highly variable; a reported active analog does not guarantee the N-butyl derivative will achieve equivalent dual kinase inhibition.
Substitution changes primary target hypothesis between kinase inhibition and GnRH antagonism, altering the intended research application.

Quantitative Differentiation Evidence: N-Butyl analog vs. Scaffold Comparators for Dual Kinase Inhibition


Predicted Superior CNS Permeability vs. Unsubstituted 4-Amine Analog

The addition of the N-butyl chain increases lipophilicity and is predicted to improve passive blood-brain barrier (BBB) permeability compared to the unsubstituted 6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-amine scaffold. The target compound has a high predicted ACD/LogP of 5.82 and a LogD of 4.51 at pH 7.4 , which falls within the optimal range for CNS drug candidates. While quantitative in vivo brain-to-plasma ratios are not available, this physicochemical advantage is crucial for research programs targeting brain tumors or metastases, where the more polar unsubstituted analog (predicted LogP ~3.0 ) would likely exhibit limited BBB penetration.

CNS Permeability Prediction
Computed / Data to verify
Predicted LogP increase ~2.86 units (5.82 vs. 2.96); LogD 4.51 vs. unsubstituted analog
Supports brain tumor model permeability review
In vivo brain-to-plasma ratios not available; requires validation
Blood-Brain Barrier Penetration Computational ADMET Medicinal Chemistry

Potential for Enhanced Dual Kinase Activity: Class-Leading Efficacy in MCF-7 Cancer Model

The core scaffold has demonstrated strong dual EGFR and VEGFR-2 inhibitory activity. The most potent derivative in the study, compound 5f, inhibited MCF-7 cell proliferation with an IC50 1.73-fold more potent than erlotinib and 4.64-fold more potent than doxorubicin [1]. At the enzymatic level, 5f inhibited EGFR 1.18-fold more potently than erlotinib and inhibited VEGFR-2 with an IC50 of 1.23 µM [1]. While direct data for the N-butyl analog is not in this specific study, its design with an N-butyl substituent follows the same SAR logic of optimizing the C-4 amine substituent for dual kinase engagement.

Dual Kinase Inhibition (Class)
Class-level inference
Analog 5f: MCF-7 IC50 1.73x more potent than erlotinib; VEGFR-2 IC50 1.23 µM
Supports cell-model endpoint review for scaffold optimization
Direct data for N-butyl analog not available; class-level extrapolation
EGFR/VEGFR-2 Inhibition Breast Cancer Antiproliferative Activity

Defined Specificity in GnRH Antagonism Pathway: Patent-Backed Differentiator

Thieno[2,3-d]pyrimidine compounds, including those with butyl and other alkyl substitutions, are explicitly claimed as gonadotropin-releasing hormone (GnRH) antagonists in foundational patents [1]. The N-butyl group is among the specified C1-4 alkyl substitutions for the 'R1' position in the general formula. This patent-backed association provides a specific mode-of-action hypothesis not shared by all thienopyrimidine analogs, which are more broadly claimed as kinase inhibitors. This makes the N-butyl analog a targeted tool for studying GnRH-dependent pathways in hormone-sensitive cancers (e.g., prostate, breast) and reproductive disorders.

GnRH Pathway Hypothesis
Patent context
N-butyl substitution explicitly claimed as GnRH antagonist in US 6,180,792
Supports targeted GnRH pathway study context
Target hypothesis different from kinase-focused thienopyrimidines
GnRH Antagonism Hormone-Dependent Cancers Reproductive Biology

Predicted Reduced Off-Target Promiscuity vs. Smaller 4-Amine Analogs

The larger N-butyl substituent increases the molecular complexity and topological polar surface area (tPSA = 66 Ų ) compared to the unsubstituted 4-amine analog (tPSA = 51.8 Ų ). In medicinal chemistry, a moderate increase in tPSA while maintaining high lipophilicity can lead to a more defined interaction profile with kinase hinge regions, potentially reducing the polypharmacology often seen with smaller, flat heterocycles. This is a desirable feature for chemical probe development where target selectivity is paramount over broad-spectrum activity.

Selectivity Prediction
Computed / Data to verify
tPSA increased by 14.2 Ų (66 vs. 51.8); MW increase 56.1 g/mol; 4 rotatable bonds added
Supports computational selectivity optimization review
Predicted properties; experimental selectivity profiling needed
Selectivity Computational Chemistry Drug-Likeness

High-Impact Application Scenarios for N-Butyl-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-amine in Drug Discovery


Chemical Probe for Dual EGFR/VEGFR-2 Inhibition in Triple-Negative Breast Cancer (TNBC)

Given its foundation in a scaffold proven to inhibit both EGFR and VEGFR-2 with greater potency than erlotinib in MCF-7 cells [1], the N-butyl derivative is a rationally selected starting point for developing chemical probes to study the synergistic effects of dual kinase inhibition in aggressive, angiogenic cancers like TNBC. Its superior predicted lipophilicity compared to the unsubstituted analog supports its use in penetrating tumor microenvironments.

Lead Optimization for CNS-Penetrant Kinase Inhibitors

The calculated logP (5.82) and logD (4.51) values position this compound near the upper limit of the CNS drug-like space, making it a promising scaffold for designing brain-penetrant kinase inhibitors. This is a significant advantage over more polar analogs and can be exploited in programs targeting primary brain tumors or cerebral metastases, where achieving therapeutic brain concentrations is a major hurdle.

Scaffold for Selective GnRH Antagonist Design in Reproductive Cancers

The explicit inclusion of N-alkyl substitutions in GnRH antagonist patent families [2] provides a strong rationale for using this specific compound to target hormone-dependent pathways. This application scenario bypasses the broader kinase inhibition paradigm, allowing researchers to investigate GnRH receptor antagonism in prostate, ovarian, and breast cancers, as well as non-oncological reproductive disorders.

Reference Tool for Computational Selectivity Optimization

The compound's balance of increased lipophilicity, higher tPSA, and greater molecular complexity compared to fragment-like analogs makes it an excellent reference compound for in silico models aimed at improving kinase selectivity. Its property profile can be used as a benchmark for library design focused on reducing off-target polypharmacology while maintaining potent on-target activity.

Application
Selection Property
Validation Focus
Dual kinase inhibition studies in TNBC models
Scaffold-based kinase inhibition profile
Cell-model endpoint review (proliferation, apoptosis)
CNS-penetrant kinase inhibitor design studies
CNS permeability property review
Brain penetration assay and model response
GnRH antagonist pathway studies in hormone-dependent cancer models
Patent-associated target pathway hypothesis
GnRH receptor binding and downstream signaling review
Computational selectivity optimization studies
Molecular complexity and property profile
Kinase selectivity panel profiling
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